Methoctramine

Description

Evolution of Muscarinic Receptor Subtype Characterization

Historically, muscarinic receptors were initially characterized based on their differential responses to agonists like muscarine (B1676868) and antagonists like atropine (B194438). nih.gov However, it became clear that the pharmacological profile was more complex than a single receptor type. The advent of molecular cloning techniques revealed the existence of five distinct muscarinic receptor subtypes, designated M1 through M5, encoded by separate genes (CHRM1-5). ahajournals.orgfrontiersin.orgnih.gov These subtypes exhibit variations primarily in their intracellular loops, which are crucial for coupling to different G proteins. nih.govguidetopharmacology.org M1, M3, and M5 receptors typically couple to Gq/11 proteins, leading to the activation of phospholipase C and an increase in intracellular calcium. mdpi.comfrontiersin.orgnih.gov In contrast, M2 and M4 receptors preferentially couple to Gi/o proteins, resulting in a decrease in intracellular cAMP levels. frontiersin.orgnih.gov This molecular understanding provided the basis for the pharmacological classification and characterization of functional muscarinic receptor subtypes. ahajournals.org

The Significance of Selective Pharmacological Tools in Receptor Research

Given the overlapping functions and widespread distribution of muscarinic receptor subtypes, the development of ligands with high selectivity for individual subtypes has been paramount for dissecting their specific physiological roles. guidetopharmacology.orgpsu.edu Non-selective ligands can elicit a broad range of effects by interacting with multiple receptor subtypes, making it challenging to attribute a particular biological response to a specific receptor. Selective agonists and antagonists serve as invaluable pharmacological tools to probe the functions of individual subtypes in various tissues and systems, both in vitro and in vivo. psu.edu This selectivity allows researchers to delineate the contributions of each subtype to complex physiological processes and pathological conditions. guidetopharmacology.org The lack of sufficient selectivity among classical muscarinic agonists and antagonists highlights the importance of developing novel selective compounds. psu.edunih.gov

Historical Context of Polymethylene Tetraamines as Muscarinic Ligands

The exploration of diverse chemical structures has been crucial in the search for selective muscarinic ligands. Polymethylene tetraamines represent a class of compounds that have been investigated for their interactions with muscarinic receptors. researchgate.netcuni.cz The development of methoctramine emerged from this research, driven by the critical need for selective muscarinic receptor antagonists. Unlike earlier, less selective antagonists, this compound was specifically designed to differentiate between muscarinic receptor subtypes, marking a significant advancement in the field of receptor pharmacology. Its characterization as a selective antagonist, particularly for the cardiac muscarinic M2 receptor, was a key moment in understanding the diversity of muscarinic receptors and their specific roles in different tissues. Structure-activity relationship studies within the polymethylene tetraamine (B13775644) class have demonstrated that modifications to the chain length and the nature of terminal substituents can significantly influence receptor selectivity and binding affinity.

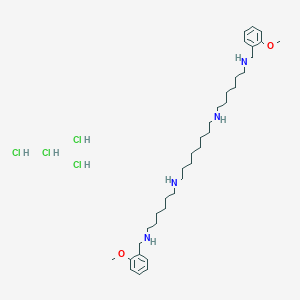

Structure

2D Structure

Properties

IUPAC Name |

N,N'-bis[6-[(2-methoxyphenyl)methylamino]hexyl]octane-1,8-diamine;tetrahydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H62N4O2.4ClH/c1-41-35-23-13-11-21-33(35)31-39-29-19-9-7-17-27-37-25-15-5-3-4-6-16-26-38-28-18-8-10-20-30-40-32-34-22-12-14-24-36(34)42-2;;;;/h11-14,21-24,37-40H,3-10,15-20,25-32H2,1-2H3;4*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDKGGOUDHGSFAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CNCCCCCCNCCCCCCCCNCCCCCCNCC2=CC=CC=C2OC.Cl.Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H66Cl4N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

728.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104807-46-7 | |

| Record name | Methoctramine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104807467 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | METHOCTRAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RLO2T99XT3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Methoctramine: a Selective M2 Receptor Antagonist

Allosteric Modulation by this compound

Molecular Determinants of Allosteric Binding and Selectivity

The binding of this compound to muscarinic receptors involves specific molecular interactions that contribute to its allosteric properties and subtype selectivity. High-affinity binding of this compound to M2 receptors involves simultaneous interaction with both the orthosteric and an allosteric binding site located between the second and third extracellular loops. nih.govresearchgate.netcas.cz this compound can also bind solely with low affinity to the allosteric site on N-methylscopolamine (NMS)-occupied M2 receptors. nih.govresearchgate.netacs.org

Role of Extracellular Loops (e.g., EL2, EL3) in this compound Binding

The extracellular loops, particularly the second (EL2) and third (EL3), play a crucial role in the binding of allosteric ligands like this compound to muscarinic receptors. nih.govresearchgate.net These loops contribute to the formation of the allosteric binding site. mdpi.com Studies involving reciprocal mutations of the M2 and M3 receptors in these loops have been instrumental in understanding the molecular mechanisms of this compound binding and selectivity. nih.govresearchgate.net

Identification of Key Amino Acid Residues (e.g., Glutamate 175, Lysine 523)

Specific amino acid residues within the extracellular loops are critical for this compound binding and receptor selectivity. Glutamate 175 (E175) in the second extracellular loop is primarily involved in the low-affinity binding of this compound to the allosteric site on NMS-occupied M2 receptors. nih.govresearchgate.netcas.czacs.orgresearchgate.net This interaction physically prevents the dissociation of NMS from the orthosteric binding site. nih.govresearchgate.netcas.czacs.orgresearchgate.net

In contrast, Lysine 523 (K523) in the third extracellular loop of M3 receptors forms a hydrogen bond with Glutamate 219 (E219) in the second extracellular loop. nih.govresearchgate.netcas.czresearchgate.net This interaction hinders this compound binding to the allosteric site at the M3 receptor subtype, contributing to the impaired, low-affinity binding observed for this compound at M3 receptors. nih.govresearchgate.netcas.czresearchgate.net

Allosteric Properties at Higher Concentrations

At higher concentrations, this compound exhibits allosteric properties in addition to its competitive antagonist activity. nih.govwikipedia.orgresearchgate.net Detailed analysis of this compound binding reveals two modes of interaction with the receptor. mdpi.comnih.gov A transient binding to a common allosteric site, involving residues like E175 in the second extracellular loop, is followed by a more stable binding where this compound occupies both the allosteric and orthosteric sites concurrently. mdpi.comnih.gov This dualsteric nature classifies this compound as a bitopic ligand. mdpi.com At high concentrations, this compound can slow down the dissociation of orthosteric ligands like [³H]N-methylscopolamine from the receptor. mdpi.comresearchgate.netnih.govresearchgate.net

Mechanisms of Cellular and Molecular Signaling Modulation by Methoctramine

Interaction with G-Protein Coupled Receptors (GPCRs) and G-Proteins

Muscarinic acetylcholine (B1216132) receptors are a class of G protein-coupled receptors (GPCRs) that mediate the effects of acetylcholine in the parasympathetic nervous system and also have roles in the sympathetic nervous system and central nervous system. wikipedia.org Methoctramine's interaction with these receptors and their coupled G proteins is central to its cellular effects.

Inhibition of G_i Protein GTPase Activity

G proteins, particularly the inhibitory G_i proteins, play a critical role in signal transduction downstream of certain GPCRs, including M2 muscarinic receptors. wikipedia.orgebi.ac.uk The function of heterotrimeric G proteins is regulated by a cycle involving the exchange of GDP for GTP on the alpha subunit, dissociation of the alpha-GTP complex from the beta-gamma subunits, activation of effectors by these subunits, and hydrolysis of GTP back to GDP by the alpha subunit's intrinsic GTPase activity, leading to reassociation of the subunits and signal termination. nih.govwilliams.edulibretexts.org

Research indicates that this compound can inhibit the high-affinity GTPase activity of G_i proteins. nih.govnih.govsigmaaldrich.com This inhibition has been observed in membrane preparations from tissues such as pig heart sarcolemma and rat peritoneal mast cells. nih.govnih.gov For instance, this compound inhibited spontaneous GTP hydrolysis in pig heart sarcolemma and its stimulation by mastoparan (B549812) or carbachol (B1668302), with varying IC50 values depending on the condition. nih.govnih.gov The inhibition of GTPase activity by this compound, particularly at micromolar concentrations, is suggested to be a direct interaction with G proteins, distinct from its antagonist binding at muscarinic receptors which occurs at nanomolar concentrations. nih.govnih.gov

Modulation of G_i Protein α and βγ Subunit Reassociation

The cyclic function of heterotrimeric G proteins involves the reassociation of the alpha subunit with the beta-gamma subunits after GTP hydrolysis, which is essential for returning the G protein to its inactive state. nih.govwilliams.edulibretexts.org By inhibiting the GTPase activity of G_i proteins, this compound can prevent the hydrolysis of GTP to GDP on the alpha subunit. nih.govnih.gov This sustained GTP-bound state of the alpha subunit hinders its reassociation with the beta-gamma subunits. nih.gov The prevention of subunit reassociation by this compound, at high concentrations, is proposed to maintain the activation of downstream effectors regulated by G_i subunits. nih.govnih.gov This mechanism can lead to receptor-independent effects, such as the activation of phosphoinositide hydrolysis observed with micromolar concentrations of this compound in certain cell types. nih.gov

Differential G-protein Coupling via M2 and M3 Receptors

Muscarinic receptor subtypes exhibit differential coupling to various G proteins, leading to diverse intracellular signaling cascades. M2 and M4 receptors typically couple to G_i/G_o proteins, which primarily inhibit adenylyl cyclase. wikipedia.orgnih.gov In contrast, M1, M3, and M5 receptors primarily couple to G_q/G_11 proteins, which activate phospholipase C-beta and can also stimulate cAMP formation in some cells. wikipedia.orgnih.govnih.gov

This compound, as a selective M2 receptor antagonist, can be used to delineate the signaling pathways mediated by M2 receptors from those mediated by other subtypes like M3 receptors. glpbio.com Studies in smooth muscle cells have demonstrated this differential coupling. M2 receptors in smooth muscle couple to the inhibition of adenylyl cyclases V/VI via Gα_i3. nih.gov This coupling is sensitive to inhibition by this compound and pertussis toxin, which ADP-ribosylates Gα_i subunits, uncoupling them from receptors. nih.gov Conversely, M3 receptors in smooth muscle couple to the activation of adenylyl cyclases via Gβγ subunits released from G_q/G_11 proteins. nih.gov This M3-mediated activation is inhibited by M3 antagonists like 4-DAMP but not by this compound or pertussis toxin. nih.gov

In rat Sertoli cells, mAChR activation is linked to both adenylyl cyclase inhibition (via M2 and/or M4 receptors) and phosphoinositide hydrolysis (via M1 and/or M3 receptors). oup.com The carbachol-induced decrease in cAMP accumulation in these cells was reversed by this compound, consistent with M2/M4 receptor involvement, but not by M1/M3 selective antagonists. oup.com This further highlights the differential coupling of muscarinic subtypes and this compound's selectivity for M2/M4 mediated pathways.

Downstream Signaling Pathway Modulation

This compound's influence on GPCRs and G proteins translates into modulation of various downstream signaling pathways that control diverse cellular functions.

Effects on Adenylyl Cyclase and Cyclic AMP (cAMP) Formation

Adenylyl cyclase is an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP), a crucial second messenger involved in numerous cellular processes. wikipedia.orgwikipedia.org G_i proteins, typically activated by M2 and M4 receptors, inhibit adenylyl cyclase activity, leading to decreased intracellular cAMP levels. wikipedia.orgnih.gov

As an M2 receptor antagonist, this compound can block the inhibitory effect of M2 receptor activation on adenylyl cyclase. oup.comphysiology.orgoup.com In human isolated bronchus, this compound was shown to reverse the muscarinic inhibition of isoproterenol-induced cAMP accumulation in tissues where M3 receptors were inactivated. physiology.org Similarly, in rat Sertoli cells, this compound reversed the carbachol-induced decrease in forskolin-stimulated cAMP accumulation. oup.com In GT1-7 neurons, this compound prevented the carbachol-induced inhibition of cAMP production, and at higher concentrations of carbachol, a slight increase above basal levels was observed in the presence of this compound. oup.com These findings demonstrate that this compound, by blocking M2 receptors, can relieve the G_i-mediated inhibition of adenylyl cyclase, thereby influencing intracellular cAMP levels.

While M2 receptors primarily inhibit adenylyl cyclase, M3 receptors can sometimes lead to cAMP formation, often indirectly through G_q/G_11 signaling and subsequent activation of certain adenylyl cyclase isoforms. nih.govnih.gov The differential effects of this compound on cAMP levels in different cellular contexts underscore the distinct roles of M2 and M3 receptors and their coupling to adenylyl cyclase regulation.

Regulation of Mitogen-Activated Protein Kinase (MAPK) Pathways

Mitogen-Activated Protein Kinase (MAPK) pathways are critical signaling cascades that regulate various cellular activities, including proliferation, differentiation, and apoptosis. These pathways can be activated by a variety of stimuli, including GPCR activation.

Research suggests that muscarinic receptors, including M2 receptors, can influence MAPK pathways. In human non-small cell lung cancer (NSCLC) cells, blocking M2 mAChR signaling with this compound resulted in decreased MAPK and AKT phosphorylation. researchgate.netspandidos-publications.com This indicates that M2 receptor activation in these cells can contribute to the activation of MAPK and AKT pathways, and this compound can inhibit this effect. researchgate.netspandidos-publications.com

Studies in smooth muscle have further elucidated the involvement of M2 receptors in MAPK signaling. The pathway initiated by M2 receptors has been shown to involve sequential activation of Gβγ_i3, phosphatidylinositol 3-kinase (PI3K), Cdc42, and Rac1, leading to the activation of p38 MAP kinase. physiology.orgnih.gov this compound inhibited p38 MAP kinase activity stimulated by acetylcholine, supporting the role of M2 receptors in this pathway. physiology.org This M2-mediated pathway contributes significantly to the activation of cytosolic phospholipase A2 (cPLA2), an enzyme involved in the production of inflammatory mediators. physiology.orgnih.gov

These findings demonstrate that this compound, through its action on M2 receptors and associated G proteins, can modulate MAPK signaling pathways, influencing processes such as cell proliferation and the activation of downstream enzymes like cPLA2.

Data Table:

While specific quantitative data (e.g., IC50 values for GTPase inhibition across multiple studies or precise levels of cAMP/MAPK modulation in different cell types) that could be compiled into a single, universally applicable interactive table are varied across the cited literature and highly context-dependent (tissue type, species, specific experimental conditions), the following summarizes key findings regarding this compound's effects on G proteins and adenylyl cyclase:

| Mechanism/Effect | Target Protein/Pathway | This compound Concentration Range | Observed Outcome | Relevant Citations |

| Inhibition of GTPase Activity | G_i proteins | Micromolar | Decreased spontaneous and stimulated GTP hydrolysis | nih.govnih.govsigmaaldrich.com |

| Modulation of Subunit Reassociation | G_i protein α and βγ subunits | High (Micromolar) | Prevents reassociation, maintaining effector activation | nih.govnih.gov |

| Modulation of Adenylyl Cyclase Activity (M2-mediated) | Adenylyl Cyclase (inhibited by G_i) | Nanomolar (M2 antagonism) | Reversal of muscarinic-induced inhibition of cAMP formation | oup.comphysiology.orgoup.com |

| Modulation of Adenylyl Cyclase Activity (M3-mediated) | Adenylyl Cyclase (stimulated by Gβγq/11) | Nanomolar (M2 antagonism) | Generally no direct effect; used to isolate M3 effects on cAMP (often stimulatory) | nih.govnih.gov |

Modulation of Akt Phosphorylation

Akt, also known as protein kinase B (PKB), is a serine/threonine kinase that plays a critical role in regulating diverse cellular functions such as metabolism, growth, proliferation, survival, transcription, and protein synthesis cellsignal.comspandidos-publications.com. The Akt signaling cascade is activated by various stimuli, including G-protein-coupled receptors (GPCRs), which induce the production of phosphatidylinositol (3,4,5) trisphosphate (PIP3) by phosphatidylinositol 3-kinase (PI3K) cellsignal.comspandidos-publications.com. PIP3 serves as a docking site for Akt and its upstream activator PDK1 at the plasma membrane, leading to Akt phosphorylation and activation cellsignal.comspandidos-publications.comoncotarget.com. Full Akt enzymatic activity requires phosphorylation at both Thr308 by PDK1 and Ser473 by mTORC2 cellsignal.comspandidos-publications.comoncotarget.com. Dysregulation of the PI3K/Akt pathway is implicated in various diseases, including cancer cellsignal.comwikipedia.orgcreative-diagnostics.commdpi.comspandidos-publications.com.

Research has demonstrated that this compound, as an M2 muscarinic receptor antagonist, can influence Akt phosphorylation. In human non-small-cell lung cancer (NSCLC) cell lines, where muscarinic receptor subtypes are expressed and promote cell growth through Akt phosphorylation, this compound has been shown to suppress cell proliferation probiologists.com. This effect is achieved through the suppression of Akt phosphorylation probiologists.com. Studies using NSCLC cells treated with this compound have shown a decrease in phosphorylated Akt levels oncotarget.comnih.gov. This suggests that in these cell lines, M2 receptor activation by non-neuronal acetylcholine contributes to Akt phosphorylation, and blocking the M2 receptor with this compound inhibits this phosphorylation oncotarget.comnih.gov.

A study using pilocarpine, a muscarinic receptor agonist, demonstrated that it induces the phosphorylation of Akt, while this compound inhibits this phosphorylation oncotarget.com. This finding further supports the role of M2 receptors in activating Akt and the ability of this compound to modulate this process oncotarget.com. The inhibition of Akt phosphorylation by this compound suggests that the M2 receptor-mediated signaling pathway leading to Akt activation is blocked by this antagonist oncotarget.comnih.gov.

Crosstalk with Phosphatidylinositol 3-Kinase (PI3K), Protein Kinase C (PKC), and c-Src Pathways

The PI3K/Akt pathway is a key intracellular signaling cascade involved in numerous cellular processes, including cell survival and proliferation wikipedia.orgcreative-diagnostics.commdpi.comspandidos-publications.comkegg.jp. PI3K activation leads to the production of PIP3, which is crucial for the membrane recruitment and subsequent phosphorylation and activation of Akt cellsignal.comspandidos-publications.comoncotarget.comcreative-diagnostics.comkegg.jp.

Protein Kinase C (PKC) represents a family of serine/threonine kinases involved in various signal transduction cascades, regulating functions like cell proliferation, gene expression, and cell death wikipedia.orgbosterbio.comraybiotech.comnih.gov. Conventional and novel PKC isoforms are activated through pathways involving diacylglycerol (DAG) and/or calcium ions wikipedia.org.

c-Src is a proto-oncogene and a non-receptor tyrosine kinase that plays significant roles in cell growth, differentiation, migration, and survival scbt.comwikipedia.orgspandidos-publications.com. Activated c-Src can trigger multiple downstream signaling pathways, including the PI3K/Akt pathway scbt.comspandidos-publications.commdpi.comnih.gov.

Research indicates crosstalk between muscarinic receptors, PI3K, PKC, and c-Src pathways, and this compound's involvement in modulating these interactions. In rabbit portal vein myocytes, acetylcholine (ACh) enhances L-type calcium channel (Cav1.2b) currents via M2 receptors ahajournals.orgnih.gov. This enhancement involves a signaling cascade that sequentially couples to Gβγ subunits, PI3K, a novel PKC, and c-Src ahajournals.orgnih.gov. This compound, as an M2 receptor antagonist, blocks this ACh-induced enhancement of Cav1.2b currents, indicating its interference with this specific signaling axis ahajournals.orgnih.gov.

Specifically, the study showed that the ACh response on Cav1.2b currents was abolished by inhibitors of PI3K (LY294002), c-Src (PP2), and a classical and novel PKC antagonist (calphostin C) ahajournals.orgnih.gov. This compound's ability to block the ACh-induced current enhancement suggests that it disrupts the activation of this PI3K/PKC/c-Src pathway downstream of the M2 receptor ahajournals.orgnih.gov. The finding that c-Src is downstream of PI3K in this pathway highlights the intricate nature of the crosstalk ahajournals.orgnih.gov.

In NSCLC cells, while M2 receptor activation can lead to Akt phosphorylation, which is linked to PI3K, the involvement of PKC and c-Src in this specific context with this compound's action requires further detailed investigation based solely on the provided search results. However, the study on Cav1.2b channels in myocytes clearly demonstrates this compound's ability to interfere with M2 receptor-mediated signaling involving PI3K, a novel PKC, and c-Src ahajournals.orgnih.gov.

Modulation of Ion Channels and Membrane Potentials

This compound's influence extends to the modulation of ion channels, impacting membrane potentials and cellular excitability.

Effects on L-type Calcium Channels (Cav1.2b)

L-type calcium channels, such as Cav1.2b, are voltage-dependent channels that facilitate the influx of calcium ions into cells in response to membrane depolarization ahajournals.orgphysiology.orgwikipedia.org. This calcium influx is crucial for various cellular processes, including muscle contraction, hormone secretion, and neuronal transmission physiology.orgnih.gov. Cav1.2b channels are expressed in various tissues, including vascular smooth muscle, where they play a fundamental role in regulating tone ahajournals.org.

As mentioned in the context of crosstalk, this compound has been shown to affect Cav1.2b channel activity indirectly through its antagonism of M2 muscarinic receptors. In rabbit portal vein myocytes, acetylcholine increases Cav1.2b currents via M2 receptors ahajournals.orgnih.gov. This effect is blocked by this compound ahajournals.orgnih.gov. The mechanism involves the coupling of M2 receptors to a signaling pathway involving Gβγ, PI3K, a novel PKC, and c-Src, which ultimately enhances Cav1.2b currents ahajournals.orgnih.gov.

This compound's inhibition of this ACh-induced current enhancement demonstrates its ability to indirectly modulate Cav1.2b channel function by blocking the upstream M2 receptor activation and the subsequent signaling cascade ahajournals.orgnih.gov. This indicates that M2 receptor activity can positively regulate Cav1.2b channels, and this compound counteracts this regulation.

A data table summarizing the effect of this compound on ACh-induced Cav1.2b currents in rabbit portal vein myocytes:

| Treatment | Change in Peak IBa (% of basal) | Inhibition by this compound (5 µmol/L) |

| ACh (10 µmol/L) | 140 ± 5% (n=14) | Blocked |

IBa represents barium current through L-type Ca2+ channels (Cav1.2b). ahajournals.org

Interaction with Nicotinic Acetylcholine Receptors (nAChRs)

Nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels that respond to acetylcholine nih.govmdpi.comwikipedia.org. They are found in the central and peripheral nervous systems, as well as in non-neuronal tissues nih.govmdpi.comwikipedia.org. nAChRs are composed of different subunits that assemble into pentamers, resulting in various subtypes with distinct pharmacological and kinetic properties mdpi.comwikipedia.orgguidetopharmacology.org. These subtypes include muscle-type and neuronal-type receptors nih.govwikipedia.orgguidetopharmacology.org.

While primarily known for its muscarinic receptor antagonism, this compound has also been reported to interact with nicotinic acetylcholine receptors, particularly at micromolar concentrations wikipedia.org. Studies investigating the effects of this compound on nAChRs have shown that it can act as a noncompetitive antagonist acs.org.

Research evaluating this compound and related polyamines at frog rectus abdominis muscle nicotinic receptors and guinea pig muscarinic receptors demonstrated that this compound acts as a noncompetitive antagonist at nicotinic receptors acs.org. Increasing the number of methylene (B1212753) groups in this compound-related tetraamines was found to significantly improve potency at nicotinic receptors acs.org.

A study examining the effects of polyamines, including this compound derivatives, on ACh-induced currents in mouse i28 satellite cells (expressing nAChRs) found that this compound applied at a concentration of 5 µM blocked these currents bibliotekanauki.pl. Depending on the number of protonated nitrogen atoms, the polyamines decreased current amplitude and/or increased the decay rate of the current bibliotekanauki.pl. Proposed mechanisms for the action of these polyamines include desensitization and displacement of agonist molecules from their binding sites bibliotekanauki.pl.

These findings indicate that this compound, in addition to its muscarinic activity, can directly interact with and modulate the function of nicotinic acetylcholine receptors, acting as a noncompetitive antagonist and affecting channel kinetics.

A data table summarizing the effect of this compound on ACh-induced currents in mouse i28 satellite cells:

| Compound | Concentration | Effect on ACh-induced Currents | Proposed Mechanism(s) |

| This compound | 5 µM | Blocked | Desensitization, Agonist Displacement |

Based on studies using this compound and related polyamines. bibliotekanauki.pl

Preclinical Methodologies and Research Models Employing Methoctramine

In Vitro Experimental Paradigms

Isolated Organ and Tissue Preparations

Guinea Pig Atria, Ileum, and Tracheal Tube Models

Guinea pig tissues, including atria, ileum, and trachea, are commonly used in pharmacological studies due to their well-characterized muscarinic receptor populations and responses. nih.govuni-frankfurt.de

In guinea pig atria, which predominantly express M2 receptors, methoctramine acts as a potent antagonist, consistent with its M2 selectivity. Studies in guinea pig ileum, which expresses both M2 and M3 receptors, have utilized this compound to differentiate the contributions of these subtypes to contractile responses. While M3 receptors primarily mediate contraction in the ileum, M2 receptors can modulate this response, often by inhibiting adenylyl cyclase activity. nih.gov this compound's affinity in guinea pig ileum functional studies has been reported with pA2 values around 7.05, which is closer to reported values for the M3 subtype in some preparations than typical M2 values, highlighting potential complexities or species differences in receptor-ligand interactions. koreascience.kr

Research on guinea pig tracheal smooth muscle has also employed this compound to investigate muscarinic receptor-mediated contraction and relaxation. While M3 receptors are primarily responsible for direct contraction in this tissue, M2 receptors can influence responses to bronchodilators that act via the adenylyl cyclase pathway. nih.gov this compound has been shown to increase the relaxant potency of isoprenaline, a beta-adrenoceptor agonist, in guinea pig tracheal strips pre-contracted with muscarinic agonists, suggesting a role for M2 receptor blockade in modulating beta-adrenoceptor function. nih.gov The apparent affinity (pA2) of this compound in antagonizing muscarinic agonist-induced contraction in guinea pig trachea has been reported around 5.5. nih.gov

Rabbit Heart and Portal Vein Myocyte Studies

Rabbit heart tissue is another important model for studying muscarinic receptor function, particularly the M2 subtype, which is abundant in cardiac tissue and mediates the negative chronotropic and inotropic effects of acetylcholine (B1216132). Studies using rabbit heart preparations have confirmed this compound's high affinity for cardiac M2 receptors.

In rabbit portal vein myocytes, acetylcholine has been shown to enhance L-type calcium channel currents via M2 receptors. ahajournals.org This effect was blocked by this compound but not by M3 selective antagonists, further supporting the involvement of M2 receptors in this specific cellular response. ahajournals.org These studies indicate that M2 receptor activation in rabbit portal vein myocytes can stimulate Cav1.2b currents through a signaling pathway involving Gβγ subunits, phosphatidylinositol 3-kinase (PI3K), protein kinase C (PKC), and c-Src. ahajournals.org

Human Esophageal Smooth Muscle and Urinary Bladder Muscle Strips

Studies on human tissue have also utilized this compound to characterize muscarinic receptor subtypes. In human esophageal smooth muscle, muscarinic receptors mediate contractile responses. While the primary subtype mediating contraction is often M3, the presence and potential modulatory roles of other subtypes, including M2, can be investigated using selective antagonists like this compound.

Research on human urinary bladder muscle strips has provided insights into the muscarinic receptor subtypes involved in bladder contraction. The human detrusor muscle expresses both M2 and M3 receptors, with M2 receptors being more numerous. capes.gov.brucl.ac.uk However, M3 receptors are considered the primary mediators of direct contractile responses. ucl.ac.ukphysiology.org this compound has been used in functional studies on human bladder strips to assess the contribution of M2 receptors. While M2 receptor inhibition by this compound may be less effective against carbachol-induced contractions compared to M3 antagonists like 4-DAMP in normal bladder tissue, studies in patients with neurogenic bladder dysfunction or overactive bladder symptoms have suggested a more significant M2 modulation of contractility. ucl.ac.uk The affinity of this compound in antagonizing pilocarpine-induced contractions in human bladder has been reported with a Schild plot slope of 0.91, consistent with competitive antagonism. clinicsinsurgery.com

Interstitial Cells of Cajal (ICCs) for Gastrointestinal Motility Research

Interstitial Cells of Cajal (ICCs) are pacemaker cells in the gastrointestinal tract that play a crucial role in regulating motility by generating slow waves. spandidos-publications.comphcog.comspandidos-publications.com Muscarinic receptors are involved in modulating ICC activity. Studies using cultured ICCs from mouse small intestine have investigated the effects of various agents on pacemaker potentials and the muscarinic receptor subtypes involved. spandidos-publications.comphcog.comspandidos-publications.comnih.govnih.gov

This compound has been employed in these studies to determine the involvement of M2 receptors in the modulation of ICC pacemaker activity. For example, in studies examining the effects of traditional herbal medicines on ICCs, this compound was used to block M2 receptors. spandidos-publications.comphcog.comspandidos-publications.comnih.govnih.gov Findings from these studies indicate that while some agents may primarily act via M3 receptors to induce depolarization of pacemaker potentials, this compound, as an M2 antagonist, had different or no significant effects, helping to delineate the roles of M2 and M3 subtypes in regulating ICC function and, consequently, gastrointestinal motility. spandidos-publications.comphcog.comspandidos-publications.comnih.govnih.gov

Radioligand Binding Assays for Receptor Characterization

Radioligand binding assays are fundamental techniques used to characterize the binding properties of ligands to receptors, providing information on receptor affinity, density, and subtype distribution. This compound's interaction with muscarinic receptors has been extensively studied using these methods, particularly with radiolabeled antagonists like [3H]N-methylscopolamine. nih.govnih.govresearchgate.netpsu.eduresearchgate.netnih.govsemanticscholar.org

Kinetic Studies with Radiolabeled Antagonists (e.g., [3H]N-methylscopolamine)

Kinetic studies involving the binding of radiolabeled antagonists such as [3H]N-methylscopolamine ([3H]NMS) are used to determine the rates of association and dissociation of ligands to muscarinic receptors. nih.govnih.govresearchgate.netpsu.eduresearchgate.netnih.govsemanticscholar.org this compound's interaction with the M2 receptor has been characterized using [3H]NMS binding in various tissue preparations, including cardiac membranes and cell lines expressing recombinant receptors. nih.govresearchgate.netresearchgate.netnih.govsemanticscholar.org

These studies have shown that this compound interacts with the M2 receptor in a manner consistent with high affinity binding. Competition binding experiments with [3H]NMS have demonstrated that this compound displaces the radioligand with high potency at M2 receptors compared to other muscarinic subtypes. nih.govnih.govresearchgate.netpsu.eduresearchgate.netsemanticscholar.org The pKi values obtained for this compound in competition binding studies at M2 receptors are typically in the nanomolar range, reflecting its high affinity for this subtype. nih.govpsu.edunih.gov

Data from radioligand binding studies have been crucial in establishing this compound as a selective M2 antagonist. For instance, studies in rat ileum longitudinal muscle, which contains both M2 and M3 receptors, showed that this compound had high affinity for the more abundant binding sites (approximately 84%), which were identified as M2 receptors based on correlation with functional responses. nih.gov

Inhibition of Radioligand Dissociation

Beyond simple competitive displacement, this compound has also been shown to influence the dissociation kinetics of radiolabeled antagonists like [3H]NMS from muscarinic receptors, particularly the M2 subtype. researchgate.netresearchgate.net This effect suggests a more complex interaction, potentially involving allosteric modulation or a "trapping" mechanism. researchgate.netresearchgate.net

Studies have demonstrated that this compound can inhibit the dissociation of pre-bound [3H]NMS from M2 receptors. researchgate.netresearchgate.net This phenomenon has led to the hypothesis that this compound may bind to an allosteric site on the M2 receptor in addition to or in conjunction with the orthosteric binding site where acetylcholine and antagonists like N-methylscopolamine bind. researchgate.netresearchgate.net By binding to this allosteric site, this compound could potentially stabilize the receptor-orthosteric ligand complex, thereby slowing the dissociation rate of the radioligand. researchgate.netresearchgate.net This allosteric interaction appears to occur at higher concentrations of this compound than those required for orthosteric antagonism. researchgate.netresearchgate.net

This ability of this compound to inhibit radioligand dissociation provides further evidence for its specific interaction with the M2 receptor and highlights the complexity of ligand-receptor binding, which can involve multiple binding sites and allosteric effects.

Biochemical Assays for Second Messenger Systems

This compound's effects on intracellular signaling cascades linked to mAChRs have been a significant area of investigation. These studies often involve measuring the levels of key second messengers or the activity of enzymes involved in their synthesis or degradation.

Assessment of Phosphoinositide Hydrolysis

Phosphoinositide (PI) hydrolysis is a signaling pathway primarily mediated by M1, M3, and M5 muscarinic receptors, coupled to Gq/11 proteins. capes.gov.brbenthamopenarchives.com This process involves the breakdown of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG), leading to increased intracellular calcium and activation of protein kinase C. capes.gov.brbenthamopenarchives.com

Research has employed this compound to probe the involvement of different mAChR subtypes in PI hydrolysis. In N1E-115 cells and dissociated cerebral cortex, low concentrations of this compound (≤ 1 µM) were found to antagonize the M1-linked phosphoinositide response through an apparent competitive mechanism. nih.gov However, at higher concentrations in N1E-115 cells, this compound exhibited noncompetitive effects. nih.gov Interestingly, in cerebrocortical cells, this compound at concentrations above 1 µM stimulated inositol phosphate (B84403) formation on its own, an effect not blocked by atropine (B194438). nih.gov In rat Sertoli cells, carbachol-induced increases in total [³H]-inositol phosphates content were antagonized by M1/M3-selective antagonists like pirenzepine (B46924) but not by this compound, suggesting that M1 and/or M3 subtypes, but not M2/M4, are linked to this response in these cells. oup.com Studies in smooth muscle cells have also utilized this compound to isolate the effects mediated by M3 receptors on PI hydrolysis. physiology.org

Analysis of Cyclic AMP Levels

Cyclic adenosine (B11128) monophosphate (cAMP) is another crucial second messenger, with its levels typically inhibited by M2 and M4 muscarinic receptors coupled to Gi proteins. benthamopenarchives.comoup.com this compound, being an M2-selective antagonist, has been instrumental in studying this pathway.

In N1E-115 cells and dissociated striatum, this compound demonstrated a solely competitive mode of antagonism for the inhibition of cAMP formation, which is a noncardiac-M2 coupled response. nih.gov This antagonism was observed even at concentrations where this compound showed noncompetitive effects on the M1 response. nih.gov Anomalously, in dissociated striatum, this compound alone inhibited cAMP formation at concentrations ≥ 30 µM, an effect not blocked by atropine. nih.gov In cultured human embryonic lung (HEL299) cells, which specifically express M2 receptors, carbachol (B1668302), cocaine, and methylecgonidine (B1201409) inhibited cAMP production, and this inhibition was significantly attenuated or abolished by this compound. nih.gov In rat Sertoli cells, carbachol-induced decreases in intracellular cAMP were reversed by M2/M4-selective antagonists like this compound, but not by M1/M3-selective antagonists, indicating the involvement of M2 and/or M4 receptors in this cAMP inhibition. oup.com Studies in chicken proventriculus muscle strips also investigated the effect of carbachol on isoproterenol-induced increases in cAMP levels, noting the effects of various muscarinic antagonists including this compound. jsmcentral.org In canine ileal longitudinal muscle, methacholine (B1211447) reduced forskolin-induced cAMP production, and inflammation did not significantly affect this reduction, with this compound showing a different potency ratio compared to 4-DAMP in longitudinal versus circular muscle. physiology.org

Prostaglandin Synthesis Modulation

Muscarinic receptor activation can also influence the synthesis of prostaglandins, lipid mediators involved in various physiological and pathological processes. Prostaglandin E2 (PGE2) is one such example.

Research in macrophages from mammary adenocarcinoma-bearing mice (TMps) has shown that carbachol treatment increased PGE2 production. d-nb.info This response was partly blocked by this compound, suggesting a role for M2 receptors in modulating PGE2 synthesis in these cells. d-nb.info The study indicated that COX-derived liberation of PGE2 contributes to the angiogenic activity promoted by M3 receptor activation, and this compound partly prevented carbachol-stimulated urea (B33335) formation, an indicator of arginase activity linked to M1 receptors. d-nb.info

G-protein Activation Assays (e.g., GTPase activity)

Muscarinic receptors exert their effects by coupling to G proteins, which, upon receptor activation, exchange GDP for GTP, leading to the dissociation of G protein subunits and downstream signaling. Assays measuring GTPase activity or GTPγS binding are used to assess G protein activation.

This compound has been shown to inhibit the high-affinity GTPase activity of Gi proteins in pig heart sarcolemma, both spontaneous activity and that stimulated by mastoparan (B549812) or carbachol. nih.gov This inhibition suggests that this compound can interfere with the reassociation of G protein subunits, thereby potentially maintaining the activation of effectors and decreasing receptor affinity for agonists. nih.gov Studies have also investigated the effect of muscarinic antagonists, including this compound, on GTPγS binding to different G protein subtypes (Gs, Gi1-2, Gq/11, and Gi3) in ileal circular muscle cells, finding minimal binding to Gi1-2 and Gs but significant binding to Gq/11 and Gi3 in response to acetylcholine. physiology.org this compound and AF-DX 116, both M2 antagonists, did not show GTPγS-dependent binding responses in bovine tracheal smooth muscle, unlike the M3 antagonist 4-DAMP and the M1 antagonist pirenzepine, suggesting they bind equally to G-protein coupled and uncoupled receptor states. scielo.orgucv.ve

Polyamine Oxidase Activity Assays

Beyond its actions on muscarinic receptors, this compound has also been investigated for its effects on polyamine metabolism, specifically on polyamine oxidase (PAOX) activity.

This compound has emerged as a potent competitive inhibitor of PAOX, with a reported Kᵢ value of 10 nM. nih.gov It demonstrates good selectivity for PAOX compared to spermine (B22157) oxidase (SMOX), with a Kᵢ of 1.2 µM for SMOX. nih.gov This inhibitory effect on PAOX activity has been confirmed in cell lines, such as HT22 cells. nih.gov this compound's activity on PAOX suggests a potential role as a tool for studying the physiological and pathological roles of polyamine catabolism. nih.govnih.gov

Molecular and Cellular Biology Techniques

Molecular and cellular biology techniques are employed to understand the expression, localization, and functional coupling of muscarinic receptor subtypes and the downstream signaling molecules influenced by this compound.

Techniques such as Western blotting have been used to analyze the expression of muscarinic receptor subtypes in different cell types and tissues. For example, Western blot analysis in HEL299 cells confirmed the specific expression of M2 muscarinic receptors. nih.gov Studies in macrophages have also used Western blotting to analyze the expression of mAChRs, arginase, and cyclo-oxygenase isoforms. d-nb.info Ribonuclease protection assay has been used to confirm the presence of mRNA transcripts for different mAChR subtypes (m1, m2, m3, and m4) in rat Sertoli cells. oup.com

Cell culture is a fundamental technique used to maintain and manipulate cells for biochemical and functional studies. Various cell lines and primary cell cultures, such as N1E-115 cells, dissociated cerebral cortex cells, rat Sertoli cells, HEL299 cells, and macrophages, have been utilized to study the effects of this compound on second messenger systems and other cellular responses. nih.govoup.comnih.govd-nb.info Transfection studies, involving the introduction of muscarinic receptor genes into cells like CHO-K1 cells, have been used to study the functional coupling of specific receptor subtypes to second messenger systems and the effects of antagonists like this compound. koreascience.krunibo.it Radioligand binding studies, using ligands such as [³H]N-methylscopolamine or [³H]QNB, are employed to characterize the binding properties of muscarinic receptors and investigate the effects of this compound on receptor affinity and density. nih.govoup.comphysiology.orgscielo.orgucv.ve These studies can reveal competitive or noncompetitive binding interactions and provide insights into allosteric modulation. nih.gov

| Cell/Tissue Type | Stimulus | Measured Effect (cAMP) | This compound Effect | Mechanism/ mAChR Subtype Involved | Source |

| N1E-115 cells | Carbachol | Inhibition of cAMP | Antagonism (competitive) | Noncardiac-M2 | nih.gov |

| Dissociated Striatum | Carbachol | Inhibition of cAMP | Antagonism (competitive); Inhibition alone (≥ 30 µM) | Noncardiac-M2 | nih.gov |

| HEL299 cells | Carbachol, Cocaine, MEG | Inhibition of cAMP | Attenuated/Abolished inhibition | M2 | nih.gov |

| Rat Sertoli cells | Carbachol | Decrease in cAMP | Reversed decrease | M2 and/or M4 | oup.com |

| Canine Ileal Longitudinal Muscle | Methacholine | Reduced forskolin-induced cAMP | Different potency ratio vs 4-DAMP compared to circular muscle | M2 | physiology.org |

Detailed research findings often include dose-response curves, pA₂ or Kᵢ values for antagonism, and statistical analysis of the significance of observed effects. These findings collectively contribute to understanding this compound's pharmacological profile and its utility as a probe for muscarinic receptor function and related signaling pathways.

Receptor Mutagenesis and Chimeric Receptor Studies

Receptor mutagenesis and chimeric receptor studies have been instrumental in understanding the structural basis of muscarinic receptor selectivity and this compound binding researchgate.netnih.gov. By introducing specific mutations in the amino acid sequence of muscarinic receptors, researchers can identify residues critical for ligand binding and receptor activation researchgate.netnih.gov. Studies utilizing site-directed mutagenesis have revealed that this compound's selectivity for M2 receptors is influenced by interactions with specific amino acid residues, particularly within the second and third extracellular loops of the receptor researchgate.netnih.gov. These loops are known to be involved in the binding of allosteric ligands researchgate.netnih.gov. Reciprocal mutations between M2 and M3 receptors have been employed to pinpoint the residues that contribute to the differential binding affinity of this compound between these subtypes researchgate.netnih.gov. For instance, studies have shown that a lysine (B10760008) residue (Lys523) in the third extracellular loop of the M3 receptor forms a hydrogen bond with a glutamate (B1630785) residue (Glu219) in the second extracellular loop, which hinders this compound binding to the allosteric site on the M3 receptor, contributing to its lower affinity compared to the M2 receptor nih.gov.

Fluorescence-Based Techniques (e.g., Fluorescence Energy Transfer)

Fluorescence-based techniques, such as Fluorescence Energy Transfer (FRET), are utilized to study the kinetics of ligand binding and conformational changes in muscarinic receptors cas.czresearchgate.netnih.gov. FRET measurements can provide insights into the dynamic process of this compound association with the receptor cas.czresearchgate.netnih.govresearchgate.net. Studies have used FRET between green fluorescent protein (GFP)-fused receptors and fluorescently labeled this compound precursors to observe the binding process cas.czresearchgate.netnih.gov. These experiments have supported the hypothesis that this compound's high-affinity binding to M2 receptors involves an initial fast association step, potentially interacting with extracellular loops, followed by a slower translocation to the orthosteric binding site cas.czresearchgate.netcuni.cz. FRET studies can help visualize and quantify the proximity of the ligand to different parts of the receptor, providing kinetic details about the binding process that complement traditional binding assays cas.czresearchgate.netnih.gov.

Western Blot Analysis of Protein Phosphorylation

Western blot analysis is a common technique used to assess the downstream signaling pathways modulated by muscarinic receptors and the effects of this compound on protein phosphorylation jneurosci.orgnih.govphysiology.orgresearchgate.net. Since M2 receptors are primarily coupled to Gi proteins, their activation typically leads to the inhibition of adenylyl cyclase and a decrease in cAMP levels, which can affect the activity of protein kinase A (PKA) researchgate.net. However, M2 receptors can also influence other signaling cascades, including those involving protein kinase C (PKC) and glycogen (B147801) synthase kinase-3β (GSK3β) nih.gov. Western blotting allows for the detection and quantification of phosphorylated forms of key proteins in these pathways jneurosci.orgnih.govphysiology.orgresearchgate.net. For example, studies have used Western blotting to examine the impact of this compound on the phosphorylation status of proteins like MLC20 (20-kDa myosin light chain) and MYPT1 (myosin phosphatase 1) in smooth muscle cells, providing insights into the mechanisms underlying muscarinic regulation of muscle contraction physiology.org. Western blot analysis has also been employed to study the effects of this compound on the phosphorylation of TrkB receptors and signaling molecules like CREB and SNAP-25 in the context of neuromuscular function jneurosci.orgresearchgate.net.

Electrophysiological Recordings (e.g., Whole-cell patch clamp for L-type calcium channels, ACh-induced currents)

Electrophysiological recordings, particularly the whole-cell patch clamp technique, are crucial for investigating the effects of this compound on ion channel activity and membrane currents mediated by muscarinic receptors ahajournals.orgnih.govnih.govnih.govnih.govphysiology.orgbibliotekanauki.plactanaturae.runih.govmdpi.comnih.govresearchgate.net. This technique allows researchers to measure currents flowing through ion channels in response to muscarinic receptor activation or blockade ahajournals.orgnih.govnih.govnih.govnih.govphysiology.orgbibliotekanauki.plnih.govmdpi.comnih.gov. This compound, as an M2 antagonist, is used to dissect the contribution of M2 receptors to various electrophysiological responses ahajournals.orgnih.govnih.govphysiology.orgactanaturae.runih.govmdpi.comnih.gov.

Studies have used whole-cell patch clamp to examine the effects of this compound on L-type calcium channels ahajournals.org. For instance, in rabbit portal vein myocytes, this compound was shown to block acetylcholine (ACh)-induced enhancement of L-type calcium currents, indicating that this effect is mediated via M2 receptors ahajournals.org.

Electrophysiological recordings are also used to study ACh-induced currents, such as potassium currents (e.g., IKACh) and currents through nicotinic acetylcholine receptors nih.govnih.govbibliotekanauki.plactanaturae.runih.govmdpi.com. This compound has been used to demonstrate that certain potassium currents in the heart and smooth muscle are mediated by M2 receptors nih.govactanaturae.runih.gov. In studies on the neuromuscular junction, extracellular recording with patch clamp has been used to analyze the effects of this compound on postsynaptic nicotinic receptor activation and quantal conductance changes nih.gov. Furthermore, patch clamp studies in rat intracardiac neurons have shown that this compound antagonizes the inhibition of voltage-activated calcium channel currents induced by muscarinic agonists, confirming the involvement of M2 receptors nih.govnih.gov. The perforated patch-clamp technique, which preserves intracellular components, has also been utilized to study muscarinic receptor-mediated regulation of ion channels, including the effects of this compound on BK channels in smooth muscle physiology.orgresearchgate.net.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are computational techniques used to model the dynamic behavior of molecules, including the interaction of ligands with receptors cas.czresearchgate.netnih.govresearchgate.netcuni.czscispace.com. These simulations provide a detailed, atomic-level view of the binding process and the conformational changes that occur in the receptor upon ligand binding cas.czresearchgate.netnih.govresearchgate.netcuni.czscispace.com. MD simulations have been employed to study the association of this compound with muscarinic receptors, particularly the M2 subtype cas.czresearchgate.netnih.govresearchgate.netcuni.cz. These simulations have supported experimental findings suggesting that this compound's binding involves initial interactions with extracellular loops followed by translocation to the orthosteric site cas.czresearchgate.netcuni.cz. MD simulations can help visualize the specific amino acid residues involved in the interactions and the nature of the forces driving the binding process cas.czresearchgate.netnih.govresearchgate.netcuni.cz. They can also provide insights into the stability of the ligand-receptor complex and how mutations might affect binding researchgate.netnih.govcuni.cz.

In Vivo Animal Models in Pharmacological Research

In vivo animal models are essential for evaluating the pharmacological effects of this compound in a complex biological system and understanding its potential therapeutic implications wikipedia.orgresearchgate.netbepress.comnih.govnih.govavma.orgfrontiersin.orgjneurosci.org. Various animal species, including rats and mice, are used to study the effects of this compound on different physiological functions mediated by M2 receptors wikipedia.orgresearchgate.netnih.govnih.govfrontiersin.orgjneurosci.org.

Studies in rats have investigated the effects of this compound on bladder overactivity nih.gov. Using models of obstructed hypertrophied bladder and acetic acid-induced neurogenic detrusor overactivity, researchers have shown that intravenous administration of this compound can significantly increase the voiding interval and bladder compliance, while decreasing the number of spontaneous contractions during the filling phase nih.gov. These findings suggest a role for M2 receptors in regulating bladder function and indicate that M2 antagonists like this compound could be potential therapeutic agents for bladder overactivity nih.gov.

In mouse models, this compound has been used to study its effects on the neuromuscular junction nih.govjneurosci.org. Studies involving local administration of this compound have revealed its influence on nerve terminal sprouting and withdrawal, suggesting that presynaptic M2 receptors play a role in maintaining synaptic structure and stability jneurosci.org. Furthermore, this compound has been used in mice to investigate its impact on heart rate and its interaction with other pharmacological agents frontiersin.org. Studies in NaV1.8 knockout mice have utilized this compound to explore the relationship between NaV1.8 channels and the cardiac muscarinic M2 receptor in regulating heart rate frontiersin.org.

Animal models are also employed to study the effects of this compound on the cardiovascular system researchgate.netavma.orgfrontiersin.org. In pithed rats, this compound has been shown to inhibit the negative inotropic effects caused by muscarinic agonists like oxotremorine (B1194727), highlighting the involvement of M2 receptors in mediating these cardiac responses researchgate.net. Studies in horses anesthetized with halothane (B1672932) and xylazine (B1663881) have demonstrated that this compound administration can lead to significantly higher heart rate, cardiac output, and arterial blood pressure, consistent with its M2 receptor blocking activity avma.org.

Research in rats has also explored the effects of intracerebroventricularly administered this compound on behaviors such as drinking, although some studies have reported a lack of effect or toxicity at higher doses nih.gov.

Data Table:

| Study Model / System | This compound Effect | Relevant Finding | Source |

| Rat Detrusor Strips (in vitro) | Inhibited carbachol-induced contractions | Concentration-dependent inhibition observed. nih.gov | nih.gov |

| Rat Bladder (in vivo) | Increased voiding interval and bladder compliance, decreased spontaneous contractions | Observed in obstructed hypertrophied bladder and acetic acid models. nih.gov | nih.gov |

| Mouse Neuromuscular Junction | Induced nerve terminal sprouting and withdrawal | Suggests role of presynaptic M2 receptors in synaptic structure. jneurosci.org | jneurosci.org |

| Rabbit Portal Vein Myocytes | Blocked ACh-induced enhancement of L-type calcium currents | Indicates M2 receptor mediation of this effect. ahajournals.org | ahajournals.org |

| Rat Intracardiac Neurons | Antagonized muscarinic agonist-induced inhibition of voltage-activated calcium currents | Confirmed M2 receptor involvement in this inhibition. nih.govnih.gov | nih.govnih.gov |

| Canine Atrial Myocytes | Blocked ACh-induced IKACh | Demonstrated M2 receptor mediation of this potassium current. nih.gov | nih.gov |

| Feline Esophageal Muscle | Did not block ACh-induced BKCa currents | Indicated M3, but not M2, receptor mediation of these currents in this tissue. nih.gov | nih.gov |

| Rat Hippocampus (in vivo) | Partially corrected differences in ACh release, PKC/GSK3β activity, and tau hyperphosphorylation in APP(swe) mice | Suggests M2 receptor involvement in these processes in a model of Alzheimer's disease. nih.gov | nih.gov |

| Pithed Rat (Cardiovascular) | Inhibited negative inotropic effects of oxotremorine | Highlights M2 receptor role in mediating these cardiac responses. researchgate.net | researchgate.net |

| Horses (Cardiovascular) | Increased heart rate, cardiac output, and arterial blood pressure | Consistent with M2 receptor blockade under anesthesia. avma.org | avma.org |

| NaV1.8 Knockout Mice | Heart rate response to this compound was lower than in wild type mice | Explored relationship between NaV1.8 channels and cardiac M2 receptor in heart rate regulation. frontiersin.org | frontiersin.org |

Rodent Models for Cardiovascular and Respiratory Function (e.g., Guinea Pigs, Rats)

This compound has been utilized in rodent models, particularly guinea pigs and rats, to study its effects on cardiovascular and respiratory function, largely due to its M2 receptor selectivity. In guinea pigs, this compound has been shown to inhibit acetylcholine-induced reductions in isolated tracheal tube contractions in vitro. caymanchem.com In vivo studies in guinea pigs demonstrated that this compound inhibits bradycardia (slow heart rate) and bronchoconstriction (narrowing of airways) induced by acetylcholine. caymanchem.com The half maximal effective doses (ED50) for these effects were reported as 38 nmol/kg for inhibiting bradycardia and 81 nmol/kg for inhibiting bronchoconstriction. caymanchem.com

Research in guinea pigs has also suggested that while this compound exhibits greater potency for M2 receptors on the heart and parasympathetic nerve terminals compared to M3 receptors on airway smooth muscle, this selectivity was approximately twofold in anesthetized animals. ucl.ac.uk Studies in pithed rats indicated that this compound preferentially inhibited vagally-induced bradycardia over ganglionic M1-mediated hypertension induced by McN-A-343. ucl.ac.uk When comparing its potency at M1 and M2 muscarinic receptors, this compound was found to be 16-fold more selective for cardiac M2 receptors compared to M1 receptors in the cerebral cortex. ucl.ac.uk However, this degree of selectivity was not consistently confirmed in vivo. ucl.ac.uk

Data from cardiovascular and respiratory studies in rodent models:

| Model Species | Effect Studied | Agonist Used | This compound Effect | ED50 (nmol/kg) | In Vitro Concentration (µM) | Citation |

| Guinea Pig | Isolated tracheal contraction | Acetylcholine | Inhibits acetylcholine-induced reductions | N/A | 1 | caymanchem.com |

| Guinea Pig | Bradycardia (in vivo) | Acetylcholine | Inhibits bradycardia | 38 | N/A | caymanchem.com |

| Guinea Pig | Bronchoconstriction (in vivo) | Acetylcholine | Inhibits bronchoconstriction | 81 | N/A | caymanchem.com |

| Pithed Rat | Vagally-induced bradycardia | Vagal stimulation | Preferentially inhibits vagally-induced bradycardia | N/A | N/A | ucl.ac.uk |

Models of Neuropathic Pain and Cognitive Function (e.g., Rats in Sustained Attention Task)

This compound has been explored in rat models to understand the involvement of muscarinic receptors in neuropathic pain and cognitive function. In the context of neuropathic pain, studies have investigated the role of different mAChR subtypes in pain modulation. Research suggests that M1 or M4 mAChRs might contribute to both spinal pain modulation and the analgesic effects of morphine and clonidine, while the M2 antagonist this compound did not reverse the antinociceptive effect of systemically administered morphine in hot-plate and tail-immersion tests. wjpmr.com

Regarding cognitive function, the cholinergic system, including muscarinic receptors, plays a significant role in processes like attention and memory. cij.gob.mx While much research has focused on M1 receptors in cognition, the M2-selective antagonist this compound has also been reported to cause impairment in a three-panel runway task in male Wistar rats, suggesting that this task's performance may not rely exclusively on the M1 receptor. cij.gob.mx This indicates a potential involvement of M2 receptors in certain cognitive processes in rats.

Animal Models of Bladder Overactivity (e.g., Spinal Cord Injured Rats)

Animal models of bladder overactivity, particularly in spinal cord injured (SCI) rats, have utilized this compound to investigate the role of muscarinic receptor subtypes in this condition. In a rat model of spinal cord injury, this compound has been shown to suppress bladder overactivity induced by the non-selective muscarinic acetylcholine receptor agonist oxotremorine M. caymanchem.comglpbio.com

Studies in SCI rats have suggested that the M2 mAChR subtype plays a more significant role than the M3 subtype in the activation of bladder afferent pathways, which contributes to enhanced bladder overactivity in these animals. nih.gov Intravesical administration of the non-selective mAChR agonist oxotremorine-M increased non-voiding contractions (NVCs) in SCI rats. nih.gov This effect was blocked by atropine (a non-selective antagonist) and this compound (an M2-selective antagonist), but not by darifenacin (B195073) (an M3-selective antagonist). nih.gov Furthermore, M2 mAChR mRNA expression was found to be increased in the bladder mucosa of SCI rats compared to normal rats. nih.gov

Data from bladder overactivity studies in SCI rats:

| Model Species | Condition | Agonist Used | Antagonist Used | Effect Measured | Antagonist Effect on Agonist-Induced Effect | Citation |

| Spinal Cord Injured Rat | Bladder Overactivity | Oxotremorine M | This compound | Non-voiding contractions | Blocked | nih.gov |

| Spinal Cord Injured Rat | Bladder Overactivity | Oxotremorine M | Atropine | Non-voiding contractions | Blocked | nih.gov |

| Spinal Cord Injured Rat | Bladder Overactivity | Oxotremorine M | Darifenacin | Non-voiding contractions | No block | nih.gov |

Tumor Growth Inhibition Studies in Xenograft Models

Research has explored the potential involvement of muscarinic receptors in tumor growth, and this compound, as a muscarinic antagonist, has been used in some studies, including in xenograft models. While the primary focus in cancer research involving muscarinic receptors has often been on the M3 receptor subtype as a potential target for inhibiting tumor cell proliferation, muscarinic antagonists in general are being considered for novel cancer treatment protocols. nih.govresearchgate.net

Studies have indicated that muscarinic acetylcholine receptors, including M2, are expressed in certain cancer cells, such as A549 lung cancer cells. spandidos-publications.com Inhibition of these receptors using tools like shRNA or selective antagonists such as this compound has been investigated in the context of tumor growth. spandidos-publications.comomicsdi.org Research suggests that interfering with nAChR or mAChR signaling may inhibit cancer growth in xenograft models. researchgate.net For instance, in A549 cells, the use of shRNA or this compound was explored, and cholinergic receptor antagonists are being investigated for their potential to inhibit small cell lung cancer (SCLC) growth. spandidos-publications.comomicsdi.org

Investigational Applications of Methoctramine in Preclinical Research

Characterization of Muscarinic Receptor Subtypes and Their Physiological Roles

Methoctramine is a potent and selective competitive antagonist of the M2 muscarinic acetylcholine (B1216132) receptor subtype. nih.govwikipedia.org This selectivity allows researchers to pharmacologically dissect the physiological functions of M2 receptors from the other four muscarinic receptor subtypes (M1, M3, M4, M5). nih.gov M2 receptors are predominantly expressed in the heart and on presynaptic terminals of cholinergic nerves. wikipedia.orgyoutube.com

By using this compound to block M2 receptors, scientists can elucidate their specific roles. For instance, in cardiac tissue, M2 receptor activation by acetylcholine slows the heart rate (a negative chronotropic effect). wikipedia.orgspringernature.com Administration of this compound blocks this effect, demonstrating the critical role of M2 receptors in the parasympathetic regulation of heart rate. nih.govnih.gov Its high affinity for cardiac M2 receptors compared to its affinity for M1 (ganglionic) and other M2 receptors (vascular) underscores its value as a selective tool in in vivo studies. nih.gov

Similarly, this compound has been used to demonstrate the presence of inhibitory presynaptic M2 autoreceptors on cholinergic nerve terminals in the airways. nih.gov Activation of these receptors normally reduces acetylcholine release, acting as a negative feedback mechanism. This compound blocks this feedback loop, leading to an enhanced release of acetylcholine and increased airway smooth muscle contraction in response to nerve stimulation. nih.gov This has been a key finding in understanding the modulation of cholinergic neurotransmission.

The significant difference in this compound's affinity for various muscarinic receptor subtypes makes it an invaluable tool for classifying the receptors present in different tissues and clarifying their physiological functions. nih.govnih.gov

Exploration of Allosteric Sites on GPCRs

While primarily known as a competitive antagonist that binds to the primary (orthosteric) site of the M2 receptor, this compound has also been instrumental in the study of allosteric sites on G-protein coupled receptors (GPCRs). nih.gov Allosteric sites are distinct from the orthosteric site where the endogenous ligand (acetylcholine) binds. Ligands that bind to allosteric sites can modulate the receptor's affinity for its orthosteric ligand or its signaling efficacy.

At higher concentrations, this compound exhibits allosteric properties. nih.govwikipedia.org Research has shown that this compound's high-affinity binding to the M2 receptor involves simultaneous interaction with both the orthosteric binding site and an allosteric site located on the extracellular domain of the receptor. nih.gov This dual binding mode classifies it as a "bitopic" or "dualsteric" antagonist. nih.gov

Studies using radiolabeled ligands have revealed that this compound can slow the dissociation rate of other ligands from the orthosteric site, a hallmark of allosteric interaction. nih.govnih.gov It is proposed that when another ligand occupies the orthosteric site, this compound can still bind with low affinity solely to the allosteric site, physically "trapping" the orthosteric ligand. nih.gov This characteristic has been exploited to probe the structure and function of allosteric sites on muscarinic receptors, contributing to a deeper understanding of GPCR pharmacology beyond simple competitive antagonism.

Dissecting G-Protein Dependent and Independent Signaling Pathways

GPCRs, including muscarinic receptors, can signal through canonical G-protein dependent pathways or through alternative, G-protein independent pathways, often involving proteins called β-arrestins. mdpi.comfrontiersin.org Pharmacological tools like this compound can help researchers differentiate between these signaling cascades.

By selectively blocking M2 receptors, this compound allows for the isolation of signaling events mediated by other receptor subtypes. For example, if a cellular response to a broad-spectrum muscarinic agonist is only partially blocked by this compound, it suggests the involvement of other muscarinic receptor subtypes that couple to different G-proteins or signaling pathways.

Furthermore, the study of "biased agonism," where a ligand preferentially activates one signaling pathway over another (e.g., G-protein vs. β-arrestin), relies on selective antagonists to characterize the receptor subtypes involved. mdpi.commdpi.com While direct studies detailing this compound's use to specifically dissect β-arrestin signaling are complex, its ability to selectively block M2-mediated G-protein signaling is a critical first step in such investigations. By inhibiting the dominant G-protein pathway, any residual signaling can be investigated for its potential independence from G-proteins, possibly through β-arrestin scaffolding. frontiersin.org

Probing Nicotinic Acetylcholine Receptor Function

Although this compound is defined by its high selectivity for muscarinic M2 receptors, some preclinical research has indicated that at higher, micromolar concentrations, it can also interact with nicotinic acetylcholine receptors (nAChRs). wikipedia.orgnih.gov Nicotinic and muscarinic receptors are the two main classes of cholinoceptors, and understanding the potential for crossover effects is important for interpreting experimental results.

Studies in guinea-pig airways have shown that while low concentrations of this compound potentiate nerve-induced contractions by blocking presynaptic M2 receptors, higher concentrations (≥10 μM) reduce these responses. nih.gov This inhibition at higher concentrations is partly attributed to a blocking action on ganglionic nicotinic receptors, which are essential for transmitting the signal through the parasympathetic ganglia. nih.gov Further experiments demonstrated that this compound could inhibit contractions induced by nicotinic agonists, supporting its activity as a nicotinic receptor antagonist at these concentrations. nih.gov Research at the mouse neuromuscular junction also suggests an interaction of this compound with the postsynaptic receptor-ion channel complex. nih.gov

This non-muscarinic action highlights the importance of concentration selection in preclinical studies and provides a caveat that at high doses, effects observed with this compound may not be solely due to M2 receptor blockade. nih.gov

Inhibition of Polyamine Oxidase Activity in Cellular Processes

Beyond its well-known effects on cholinergic receptors, this compound has been identified as a potent and highly selective inhibitor of polyamine oxidase (PAOX). nih.govnih.govtandfonline.com PAOX is a key enzyme in the polyamine catabolic pathway, which is involved in critical cellular processes like proliferation and cell death. nih.gov This pathway breaks down acetylated polyamines.

Research has established this compound as the most potent competitive PAOX inhibitor discovered to date, with a high degree of selectivity for PAOX over the related enzyme spermine (B22157) oxidase (SMOX). nih.govnih.gov

This potent inhibitory action on PAOX makes this compound a valuable research tool for studying the physiological and pathophysiological roles of polyamine catabolism. nih.govtandfonline.com For instance, inhibiting PAOX prevents the breakdown of acetylated polyamines, leading to their accumulation, which can influence cell cycle arrest. mdpi.com This dual activity of this compound—as both a muscarinic antagonist and a PAOX inhibitor—must be considered when designing and interpreting experiments, as observed effects could stem from either or both mechanisms.

Research into Specific Pathophysiological Mechanisms

One of the most prominent applications of this compound in preclinical research is in the study of cardiovascular regulation. nih.gov The parasympathetic nervous system, acting via acetylcholine release and M2 receptor stimulation in the sinoatrial and atrioventricular nodes, is the primary mechanism for slowing the heart rate. wikipedia.org

This compound's high selectivity for cardiac M2 receptors makes it an ideal antagonist to investigate these processes. nih.govnih.gov In numerous animal models, this compound has been shown to effectively block the bradycardia (slowing of the heart rate) induced by vagal nerve stimulation or by the administration of muscarinic agonists like methacholine (B1211447). nih.govnih.gov

This property has been used to study drug-induced bradycardia. For example, a study in dogs demonstrated that this compound could prevent the profound bradycardia and arrhythmias caused by the opioid fentanyl in a dose-dependent manner. nih.gov By antagonizing the M2 receptors that mediate the parasympathetic effects on the heart, this compound effectively increases the heart rate or prevents it from slowing. wikipedia.orgnih.gov These studies confirm the central role of cardiac M2 receptors in heart rate control and establish this compound as a key pharmacological tool for exploring the mechanisms of bradycardia and its potential treatments. nih.gov

Respiratory System Dynamics (e.g., Bronchoconstriction Mechanisms)

Preclinical studies have established this compound as a valuable tool for understanding the complex cholinergic regulation of airway smooth muscle tone. As a potent M2 receptor antagonist, its effects on bronchoconstriction are multifaceted.

In in vivo and in vitro studies using guinea pig airways, this compound has been shown to facilitate bronchoconstriction induced by vagal nerve stimulation. nih.gov This paradoxical effect is attributed to its blockade of pre-junctional M2 autoreceptors on pulmonary cholinergic nerve terminals. nih.gov These autoreceptors normally function to inhibit further acetylcholine (ACh) release, so their antagonism by this compound leads to an increased release of ACh and consequently, enhanced bronchoconstriction. nih.gov

Conversely, at higher concentrations (≥10 μM), this compound can inhibit contractions of airway smooth muscle induced by exogenous ACh, indicating a blockade of post-junctional M3 muscarinic receptors, which are primarily responsible for mediating bronchoconstriction. nih.gov Research in murine bronchial rings has further highlighted a significant M2 receptor-mediated potentiation of M3 receptor-dependent contractions at low-frequency stimulation, an effect that is reversed by this compound.

The compound's activity is not limited to muscarinic receptors. Studies have also suggested that this compound possesses nicotinic receptor antagonist properties, which may contribute to an inhibitory effect on ganglionic transmission in the airways. nih.gov

| Model System | Key Finding | Mechanism of Action | Reference |

|---|---|---|---|

| Guinea Pig Airways (in vivo & in vitro) | Facilitation of vagally-induced bronchoconstriction. | Blockade of pre-junctional M2 muscarinic autoreceptors, leading to increased acetylcholine release. | nih.gov |